![molecular formula C20H28F5N3O4S B13821458 1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate](/img/structure/B13821458.png)
1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate is a complex organic compound with the molecular formula C20H28F5N3O4S and a molecular weight of 501.51 g/mol. This compound is known for its unique structure, which includes a difluoro-phenyl-ethyl group and a dimethylamino-pyridinium moiety, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate involves several steps. One common method includes the reaction of difluoromethylated compounds with pyridinium salts under controlled conditions. The reaction typically requires the use of specific reagents such as diethylaminosulfur trifluoride for fluorination and trifluoromethanesulfonate as a counterion . Industrial production methods may involve batch or flow processes to ensure scalability and safety .
Analyse Des Réactions Chimiques
1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using catalysts such as palladium on carbon or Raney nickel.
Substitution: Nucleophilic substitution reactions are common, where the difluoro-phenyl-ethyl group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-phenyl-ethyl ketones, while reduction can produce difluoro-phenyl-ethyl alcohols .
Applications De Recherche Scientifique
1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate involves its interaction with molecular targets such as enzymes and receptors. The difluoro-phenyl-ethyl group enhances the compound’s binding affinity to these targets, while the dimethylamino-pyridinium moiety facilitates its solubility and transport within biological systems. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and signal transduction.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate include:
Difluoromethylated pyridinium salts: These compounds share the difluoro-phenyl-ethyl group but differ in their counterions and substituents.
Trifluoromethylated analogs: These compounds have a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H28F5N3O4S |
|---|---|
Poids moléculaire |
501.5 g/mol |
Nom IUPAC |
2-[4-(dimethylamino)pyridin-1-ium-1-yl]-2,2-difluoro-1-phenylethanolate;tetramethylazanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C15H16F2N2O.C4H12N.CHF3O3S/c1-18(2)13-8-10-19(11-9-13)15(16,17)14(20)12-6-4-3-5-7-12;1-5(2,3)4;2-1(3,4)8(5,6)7/h3-11,14H,1-2H3;1-4H3;(H,5,6,7)/q;+1;/p-1 |
Clé InChI |
YLIDNGCDFPFXON-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C1=CC=[N+](C=C1)C(C(C2=CC=CC=C2)[O-])(F)F.C[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



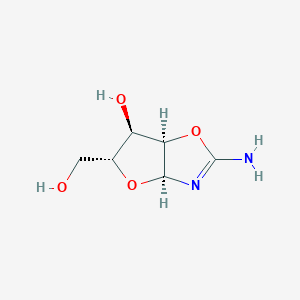
![[2-(5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13821410.png)
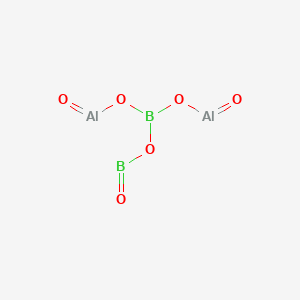
![N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine](/img/structure/B13821421.png)

![(E)-N-hydroxy-3-[1-methyl-3-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B13821437.png)

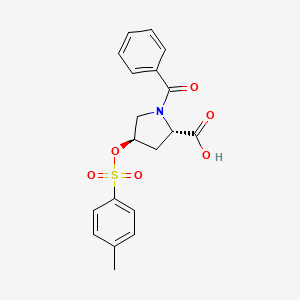
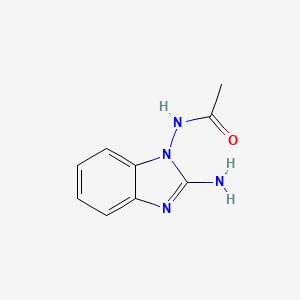
![2-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]propanedinitrile](/img/structure/B13821448.png)
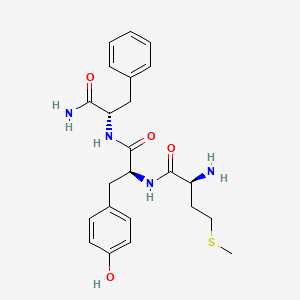
![ethyl 2-methyl-5-[(phenylcarbonyl)oxy]-1-({2-[(phenylcarbonyl)oxy]ethoxy}methyl)-1H-indole-3-carboxylate](/img/structure/B13821464.png)

